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molecular formula C12H10BrNO B1291326 6-bromo-N-methyl-2-naphthamide CAS No. 426219-35-4

6-bromo-N-methyl-2-naphthamide

Cat. No. B1291326
M. Wt: 264.12 g/mol
InChI Key: HPUCFMPIKISIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141598B2

Procedure details

Under an argon atmosphere, 2-bromobenzotrifluoride (33.05 g) was dissolved in dry THF (600 ml), and the mixture was cooled to −65° C. in a dry ice-acetone bath. An n-butyl lithium hexane solution (1.6M: 93.7 ml) was added with stirring and the mixture was stirred at the same temperature for 30 min. After stirring the mixture, a dry THF (2.88L) solution of 6-bromo-N-methyl-2-naphthamide (38.03 g) cooled to 10° C. was added at not more than −55° C. The mixture was stirred for 20 min. An n-butyl lithium hexane solution (1.6M: 94.5 ml) was added at not more than −65° C. The mixture was stirred for 30 min and 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one (14.66 g) in a dry THF solution (240 ml) was added dropwise. The mixture was stirred at the same temperature for 1.5 h and saturated aqueous ammonium chloride solution (520 ml) was added to stop the reaction. The solvent was evaporated under reduced pressure and an ethanol-soluble material was extracted from the resulting residue and the solvent was evaporated again. The resulting residue was purified by flash silica gel column chromatography (eluent; chloroform/methanol containing ammonia (7%); 19/1→9/1). The eluate was recrystallized from methanol to give the title compound (16.44 g) as colorless crystals. The physical and chemical data were identical with those of the compound obtained in Example 5.
Quantity
33.05 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
93.7 mL
Type
reactant
Reaction Step Two
Name
n-butyl lithium hexane
Quantity
94.5 mL
Type
reactant
Reaction Step Three
Quantity
14.66 g
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four
Quantity
520 mL
Type
reactant
Reaction Step Five
Quantity
38.03 g
Type
reactant
Reaction Step Six
Name
Quantity
2.88 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1C(F)(F)F.CCCCCC.C([Li])CCC.Br[C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]2.[CH:38]1[N:42]=[CH:41][N:40]2[CH2:43][CH2:44][C:45](=[O:46])[C:39]=12.[Cl-].[NH4+]>C1COCC1>[OH:46][C:45]1([C:24]2[CH:25]=[C:26]3[C:31](=[CH:32][CH:33]=2)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]3)[C:39]2[N:40]([CH:41]=[N:42][CH:38]=2)[CH2:43][CH2:44]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
33.05 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyl lithium hexane
Quantity
93.7 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
n-butyl lithium hexane
Quantity
94.5 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Four
Name
Quantity
14.66 g
Type
reactant
Smiles
C1=C2N(C=N1)CCC2=O
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
520 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
38.03 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
Name
Quantity
2.88 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring the mixture
ADDITION
Type
ADDITION
Details
was added at not more than −55° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
an ethanol-soluble material was extracted from the resulting residue
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated again
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash silica gel column chromatography (eluent; chloroform/methanol containing ammonia (7%); 19/1→9/1)
CUSTOM
Type
CUSTOM
Details
The eluate was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 16.44 g
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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